molecular formula C18H17NO3 B6361958 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid CAS No. 1240572-24-0

1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid

Cat. No.: B6361958
CAS No.: 1240572-24-0
M. Wt: 295.3 g/mol
InChI Key: QTRSYNABMLSVFQ-UHFFFAOYSA-N
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Description

1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid typically involves the construction of the indole ring followed by the introduction of benzyl and ethoxy groups. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid is unique due to the presence of both benzyl and ethoxy groups, which can modulate its chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzyl-6-ethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-22-15-9-8-14-10-17(18(20)21)19(16(14)11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRSYNABMLSVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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